N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide

Description

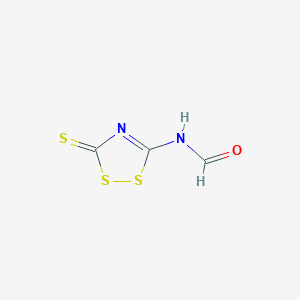

N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide is a heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a sulfanylidene (S=S) group at position 3 and a formamide moiety at position 3. The 1,2,4-dithiazole ring system is characterized by two sulfur atoms and one nitrogen atom, contributing to its unique electronic and steric properties. The sulfanylidene group introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic or electrophilic substitutions.

Properties

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS3/c6-1-4-2-5-3(7)9-8-2/h1H,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFBDXFRMQNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00789924 | |

| Record name | N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00789924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50499-84-8 | |

| Record name | N-(3-Sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00789924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thioxo-3H-1,2,4-dithiazole with formamide in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Core Variations

- 1,2,4-Dithiazole vs. 1,2,4-Triazole/Thiadiazole: The 1,2,4-dithiazole ring (two sulfur atoms) in the target compound contrasts with 1,2,4-triazole (two nitrogen atoms, one sulfur) or 1,3,4-thiadiazole (one sulfur, two nitrogens). Example: 3-[4-(3-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide (CAS: 380436-83-9) shares a sulfanylidene-substituted triazole core but lacks the dithiazole’s second sulfur atom, leading to reduced electron withdrawal .

Substituent Effects

- Formamide vs. Sulfonamide :

- Sulfonamide derivatives (e.g., N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) exhibit antibacterial and anti-inflammatory activities due to their sulfonyl group’s stability and hydrogen-bonding capacity . In contrast, the formamide group in the target compound may offer different binding modes, such as interactions with enzymes via the amide proton .

Comparison with Related Syntheses

Antimicrobial Potential

- Triazole Derivatives : Compounds like xanthocillins X and Y1 () show potent Gram-negative antibacterial activity, attributed to their conjugated systems and halogen substituents . The target compound’s dithiazole core may offer similar activity but with enhanced membrane permeability due to sulfur content.

- Formamide-Xylosides : N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside () exhibits glycosidase modulation, suggesting the formamide group’s role in carbohydrate interactions .

Enzyme Inhibition

Physicochemical Properties

Biological Activity

N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide (CAS No. 50499-84-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

Molecular Formula: CHNOS

Molecular Weight: 178.26 g/mol

Structure: The compound features a unique dithiazole ring which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Its mechanism of action may involve:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has indicated a range of biological activities associated with compounds containing the dithiazole scaffold, including:

-

Antimicrobial Activity:

- Dithiazoles have been reported to exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of this scaffold can inhibit the growth of various pathogens, including Botrytis cinerea and Aspergillus niger .

- The compound's structure allows it to disrupt microbial cell walls or interfere with metabolic pathways.

-

Anticancer Potential:

- Investigations into the anticancer properties of dithiazoles have revealed their ability to induce apoptosis in cancer cells. This is believed to be mediated through the activation of specific signaling pathways that lead to cell death .

- For example, a study highlighted the effectiveness of similar compounds in inhibiting tumor growth in various cancer models.

- Antifibrotic Effects:

Antimicrobial Efficacy

A patent filed by Chevron Research Co. in 1977 described a series of 1,2,3-dithiazoles with notable antifungal activity against plant pathogens. In particular, compounds demonstrated up to 92% inhibition of fungal growth at low concentrations .

Anticancer Activity

A study published in 2023 reviewed the anticancer effects of various dithiazole derivatives. The research indicated that these compounds could significantly reduce tumor size in xenograft models when administered at specific dosages .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.

- Agricultural Chemistry: Potential use as an agrochemical for controlling plant diseases.

- Material Science: Investigated for its utility in developing new materials due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.